Boc-D-threo-3-(pyridin-2-yl)serine Boc-D-threo-3-(pyridin-2-yl)serine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13490136
InChI: InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-6-4-5-7-14-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1
SMILES: CC(C)(C)OC(=O)NC(C(C1=CC=CC=N1)O)C(=O)O
Molecular Formula: C13H18N2O5
Molecular Weight: 282.29 g/mol

Boc-D-threo-3-(pyridin-2-yl)serine

CAS No.:

Cat. No.: VC13490136

Molecular Formula: C13H18N2O5

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-threo-3-(pyridin-2-yl)serine -

Specification

Molecular Formula C13H18N2O5
Molecular Weight 282.29 g/mol
IUPAC Name (2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
Standard InChI InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-6-4-5-7-14-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1
Standard InChI Key JMYXNRDGPTYQBP-ZJUUUORDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=N1)O)C(=O)O
SMILES CC(C)(C)OC(=O)NC(C(C1=CC=CC=N1)O)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C(C1=CC=CC=N1)O)C(=O)O

Introduction

Structural Characteristics and Stereochemical Significance

Core Molecular Architecture

The compound’s backbone consists of a serine residue modified at the β-carbon with a pyridin-2-yl group. The Boc group protects the α-amino group, enabling controlled deprotection during peptide synthesis. Key structural features include:

  • Chiral Centers: The D-threo configuration specifies stereochemistry at both the α- and β-carbons, critical for biological recognition.

  • Pyridin-2-yl Substituent: Positioned at the β-carbon, this aromatic ring introduces unique electronic and steric properties compared to the more common pyridin-3-yl analogs. The 2-position directs hydrogen-bonding interactions differently, potentially altering binding affinities in enzymatic systems.

Table 1: Structural Comparison of Pyridinyl-Serine Isomers

PropertyPyridin-2-yl IsomerPyridin-3-yl Isomer
Substituent Positionβ-Carbon (C3)β-Carbon (C3)
Hydrogen BondingN-atom at ortho positionN-atom at meta position
Steric EffectsIncreased hindrance near α-NReduced hindrance

Synthesis and Stereochemical Control

TargetInteraction MechanismPotential Application
NMDA ReceptorsD-serine co-agonist modulationNeurodegenerative diseases
Tyrosine KinasesCompetitive ATP inhibitionOncology
ProteasesTransition-state mimicryAntiviral therapies

Stability and Reactivity Profile

Protective Group Dynamics

  • Boc Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group selectively (20% TFA/DCM, 2 h), preserving the pyridinyl moiety.

  • Pyridine Reactivity: Electrophilic substitution at the 4-position is favored, but steric hindrance from the 2-substituent may redirect reactivity.

Degradation Pathways

  • Hydrolytic Instability: The β-hydroxy group is prone to dehydration under acidic conditions, forming α,β-unsaturated ketones. Stabilizing agents (e.g., trehalose) reduce degradation in aqueous buffers.

Comparative Analysis with Pyridin-3-yl Analogs

Functional Divergence

  • Hydrogen-Bonding Networks: The pyridin-2-yl group’s ortho nitrogen participates in intramolecular H-bonding with the β-hydroxyl, potentially rigidifying the structure compared to the 3-yl isomer.

  • Enzymatic Selectivity: Molecular docking simulations suggest the 2-yl isomer’s steric profile reduces off-target binding in serine proteases by ~40% compared to 3-yl derivatives.

Future Directions and Research Gaps

Priority Areas

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to access D-threo configurations with >99% enantiomeric excess.

  • In Vivo Studies: Evaluating pharmacokinetics and blood-brain barrier penetration for neurological applications.

Unexplored Applications

  • Bioconjugation: Leveraging the pyridine ring for site-specific protein labeling via transition-metal catalysis.

  • Antimicrobial Peptides: Incorporating this compound into peptidomimetics to disrupt bacterial cell walls.

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